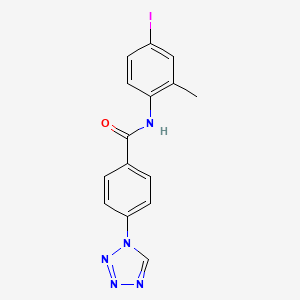![molecular formula C18H16N4O3 B4655318 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide
Overview
Description
3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide, also known as L-2-HG, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of the enzyme L-2-hydroxyglutarate dehydrogenase (L-2-HGDH), which is involved in the metabolism of the amino acid glutamine. Inhibition of L-2-HGDH leads to accumulation of L-2-hydroxyglutarate (L-2-HG), which has been implicated in the development and progression of various cancers.
Mechanism of Action
3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide inhibits the activity of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazideDH, which is responsible for converting 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide to alpha-ketoglutarate (α-KG) in the mitochondria. This leads to an accumulation of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide, which can interfere with a variety of cellular processes, including DNA methylation and histone demethylation.
Biochemical and Physiological Effects:
The accumulation of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been shown to have a variety of effects on cellular metabolism and signaling pathways. These effects include alterations in the levels of reactive oxygen species, changes in the activity of enzymes involved in the tricarboxylic acid cycle, and modulation of the activity of various transcription factors.
Advantages and Limitations for Lab Experiments
The use of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide as a research tool has several advantages, including its ability to selectively inhibit the activity of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazideDH and its potential as a therapeutic target in cancer treatment. However, there are also limitations to the use of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide, including its potential toxicity and the need for further research to fully understand its effects on cellular metabolism and signaling pathways.
Future Directions
Future research on 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide will likely focus on several areas, including the development of more potent and selective inhibitors of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazideDH, the identification of new cellular pathways affected by 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide, and the exploration of the potential therapeutic applications of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide inhibition in cancer treatment. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide and its potential as a research tool in other areas of biomedical research.
Scientific Research Applications
3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide has been extensively studied for its potential as a therapeutic target in cancer treatment. Research has shown that 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide levels are elevated in a variety of cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Inhibition of 3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazideDH has been shown to reduce tumor growth and improve survival in animal models of these cancers.
properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12(13-2-4-15(5-3-13)22-7-6-19-11-22)20-21-18(25)14-8-16(23)10-17(24)9-14/h2-11,23-24H,1H3,(H,21,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPYBANCHMGBOQ-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)O)O)/C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4655242.png)
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655264.png)
![{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4655281.png)

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4655296.png)
![ethyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4655300.png)
![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)

![4-methoxy-N-(2-methoxy-1-methylethyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4655316.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4655329.png)
![4-(ethoxycarbonyl)-1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium bromide](/img/structure/B4655343.png)